2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate

Description

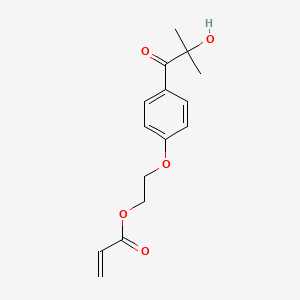

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is a multifunctional acrylate ester characterized by a phenoxyethyl backbone substituted with a 2-hydroxy-2-methylpropanoyl group at the para position of the aromatic ring (Figure 1). The hydroxy group introduces hydrogen-bonding capacity, while the methyl branches enhance steric hindrance, influencing solubility and thermal stability.

Properties

IUPAC Name |

2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-4-13(16)20-10-9-19-12-7-5-11(6-8-12)14(17)15(2,3)18/h4-8,18H,1,9-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJGENPOECTPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)OCCOC(=O)C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174265 | |

| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110430-09-6 | |

| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110430-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate typically involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an organic solvent such as dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Polymerization: Initiated by photoinitiators or thermal initiators under UV light or heat.

Esterification: Catalyzed by acids or bases in the presence of dehydrating agents.

Hydrolysis: Conducted in aqueous acidic or basic solutions.

Major Products

Polymers: Used in coatings, adhesives, and biomedical applications.

Esters: Utilized in the synthesis of various organic compounds.

Scientific Research Applications

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate has diverse applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.

Biomedical Materials: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Photopolymerization: Acts as a photoinitiator in the production of photoresists and other photopolymerizable materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of polymers with desired mechanical and chemical properties. The hydroxy-methylpropanoyl group enhances the reactivity and compatibility of the compound with various substrates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate and its analogs:

Key Observations :

- Acrylate vs. Propanoate Esters: The target compound and phenoxyethyl acrylate () share an acrylate group, enabling radical polymerization. In contrast, Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () uses a propanoate ester, which is less reactive in polymerization but common in pharmaceuticals due to metabolic stability .

- Biological Activity: Compounds with bulky aromatic substituents, such as (Z)-methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate (), exhibit antibacterial properties, suggesting that the target compound’s substituents could be tailored for similar applications .

Physicochemical Properties

- Solubility: The hydroxy group in 2-hydroxyethyl acrylate () improves water solubility, whereas the hydrophobic phenoxy and methylpropanoyl groups in the target compound likely reduce it, favoring organic solvents .

- Thermal Stability: The methylpropanoyl group in the target compound may increase decomposition temperatures compared to unsubstituted phenoxyethyl acrylates, analogous to how chlorobenzoyl groups stabilize Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () .

- Reactivity: The acrylate group’s reactivity is modulated by substituents. For example, electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity, while bulky substituents (e.g., hydroxy-methylpropanoyl) may slow polymerization kinetics .

Biological Activity

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is an organic compound classified as an acrylate. It features a unique structure that includes an acrylate group linked to a phenoxyethyl moiety, which is further modified with a hydroxy-methylpropanoyl group. This compound is notable for its potential applications in polymer chemistry and biomedical materials due to its ability to undergo various chemical reactions, including polymerization and esterification.

- IUPAC Name : 2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate

- Molecular Formula : C15H18O5

- Molar Mass : 278.3 g/mol

- Density : 1.158 g/cm³ (predicted)

- Boiling Point : 435.7 °C (predicted)

- pKa : 12.95 (predicted)

Synthesis

The synthesis typically involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone with acrylic acid, often employing catalysts such as dimethylaminopyridine (DMAP) and coupling agents like EDCI in solvents like dichloromethane. Industrially, continuous flow processes are used to enhance yield and purity, with purification techniques such as column chromatography being standard.

The biological activity of this compound is primarily attributed to its ability to form cross-linked networks through free radical polymerization. This process is initiated by photoinitiators or thermal initiators, resulting in polymers with tailored mechanical and chemical properties. The hydroxy-methylpropanoyl group enhances reactivity and compatibility with various substrates, making it suitable for diverse applications.

Applications in Biomedical Materials

- Drug Delivery Systems : The compound serves as a monomer in the synthesis of copolymers designed for drug delivery applications. Its properties allow for the development of biocompatible materials that can encapsulate therapeutic agents.

- Coatings and Adhesives : Due to its polymerization capabilities, it is used in creating specialized coatings and adhesives that require specific mechanical properties.

- Photopolymerization : It acts as a photoinitiator in photoresists and other photopolymerizable materials, which are critical in various industrial applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of 2-(2-hydroxyaryl)alkenylphosphonium salts demonstrated significant activity against Gram-positive bacteria, including MRSA strains, highlighting the importance of structural modifications in enhancing biological efficacy .

Biocompatibility Studies

Research has shown that polymers derived from this compound exhibit favorable biocompatibility profiles, making them suitable for medical device applications. In vitro tests indicated low cytotoxicity levels against various cell lines, suggesting their potential for safe use in biomedical contexts.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxyethyl acrylate | Lacks phenoxy and hydroxy groups | Moderate reactivity |

| Phenoxyethyl acrylate | Contains phenoxy moiety | Limited antimicrobial activity |

| This compound | Unique hydroxy-methylpropanoyl group | Enhanced reactivity and compatibility |

The unique combination of functional groups in this compound provides it with enhanced reactivity compared to its analogs, making it particularly valuable for specialized applications.

Q & A

Q. How can this compound be tailored for photocatalytic applications?

- Methodology : Functionalize with TiO nanoparticles via surface-initiated polymerization. Assess photocatalytic activity via methylene blue degradation under UV-Vis, correlating with acrylate-TiO interfacial interactions predicted by DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.